2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a sulfamoyl group, and an oxazole ring. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate in the presence of a base to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide. The final step involves the reaction of this hydrazide with 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]benzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anthelmintic properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxazole ring can interact with various receptors, altering their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]benzaldehyde: Another precursor used in the final step of the synthesis.
Uniqueness
What sets 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide apart from similar compounds is its combined structural features, which confer unique chemical and biological properties. The presence of both the sulfamoyl and oxazole groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O5S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-12-10-16(6-9-18(12)21)28-11-19(25)22-15-4-7-17(8-5-15)30(26,27)24-20-13(2)14(3)23-29-20/h4-10,24H,11H2,1-3H3,(H,22,25) |
InChI Key |
AVYBRKHQNKSASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.